molecular formula C5H7NO3 B8463739 Propoxycarbonyl isocyanate

Propoxycarbonyl isocyanate

Cat. No. B8463739
M. Wt: 129.11 g/mol
InChI Key: MAVYACLVIRBVIV-UHFFFAOYSA-N
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Patent
US03976633

Procedure details

When propyl carbamate is reacted with oxalyl chloride as described in the procedure of Example 13, propoxycarbonyl isocyanate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:7])([O:3][CH2:4][CH2:5][CH3:6])[NH2:2].C(Cl)(=O)[C:9](Cl)=[O:10]>>[CH2:4]([O:3][C:1]([N:2]=[C:9]=[O:10])=[O:7])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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